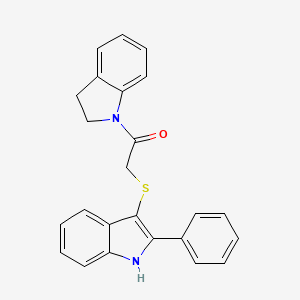

1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H20N2OS and its molecular weight is 384.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

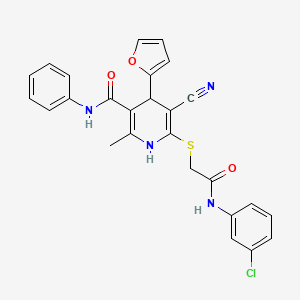

Antioxidant and Antimicrobial Activity

Novel chalcone derivatives, including compounds similar in structure to "1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone," have been synthesized and shown to possess significant antioxidant and antimicrobial activities. These activities were identified using DPPH radical scavenging assay, zone of inhibition, and minimum inhibitory concentration tests, with some compounds demonstrating remarkable activity at low concentrations, suggesting further research potential in these areas (Gopi, Sastry, & Dhanaraju, 2016).

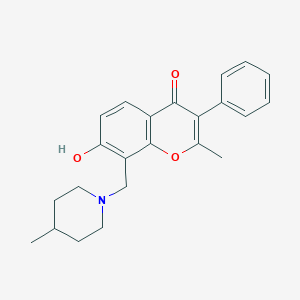

Anti-inflammatory Activity

Research has aimed at preparing derivatives that exhibit anti-inflammatory properties. One study focused on the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which were evaluated for their anti-inflammatory activity using the carrageenan-induced rat hind paw edema model. These derivatives were characterized by various spectroscopic data and showed promising anti-inflammatory effects, highlighting the potential for developing new anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).

Anticancer Activity

The synthesis and evaluation of novel compounds for anticancer activity have been a significant area of research. One study reported the synthesis of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, showing high antiproliferative activity by mixed mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and potential apoptosis induction. This highlights the diverse mechanisms through which these compounds can exert anticancer effects (Via, Gia, Gasparotto, & Ferlin, 2008).

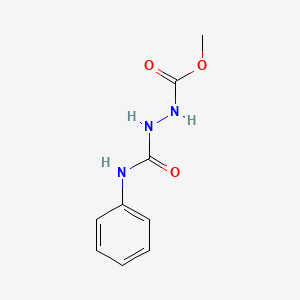

Analgesic Agents

In exploring analgesic activity, a series of 3-(1-indolinyl)benzylamines and related compounds were synthesized and tested. One compound, in particular, was found to be active in analgesic assays without causing motor deficits or binding to opiate receptors, suggesting a novel mechanism of action for pain relief. This research indicates the potential for developing new analgesic drugs with unique chemical structures and biological profiles (Glamkowski, Fortunato, Spaulding, Wilker, & Ellis, 1985).

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2OS/c27-22(26-15-14-17-8-4-7-13-21(17)26)16-28-24-19-11-5-6-12-20(19)25-23(24)18-9-2-1-3-10-18/h1-13,25H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVYXTDDSLFUIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)

![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)